molecular formula C12H17N3 B13016394 N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13016394
M. Wt: 203.28 g/mol
InChI Key: NCHCYCRAGVWEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is an organic compound with a complex structure that includes a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride . This method ensures the formation of the desired bipyridine structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic reagents such as alkyl halides and amines.

Major Products

The major products formed from these reactions include N-oxides, fully saturated bipyridine derivatives, and various substituted bipyridines.

Scientific Research Applications

N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its bipyridine core, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N,4-dimethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8H,3-6H2,1-2H3,(H,13,15)

InChI Key

NCHCYCRAGVWEMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=NCCCC2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.